molecular formula C10H12FNO2 B3071092 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid CAS No. 1007878-86-5

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

Cat. No.: B3071092
CAS No.: 1007878-86-5
M. Wt: 197.21 g/mol
InChI Key: JCWUTEGWHABTTF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is an organic compound that features a dimethylamino group and a fluorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The first step involves the reaction of 2-fluorobenzaldehyde with dimethylamine to form an intermediate, 2-(dimethylamino)-2-(2-fluorophenyl)ethanol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Oxidation: Utilizing catalysts to enhance the oxidation step.

    Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or other alkoxide bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylacetic acids with different functional groups.

Scientific Research Applications

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate the activity of enzymes, receptors, or ion channels, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-phenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, affecting its reactivity and interactions.

    2-(Dimethylamino)-2-(2-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.

Uniqueness

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom at the ortho position, which influences its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-(dimethylamino)-2-(2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWUTEGWHABTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258995
Record name α-(Dimethylamino)-2-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007878-86-5
Record name α-(Dimethylamino)-2-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007878-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Dimethylamino)-2-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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